2'-O-(Benzyloxycarbonyl) Taxol

Hydrophobicity LogP Chromatographic separation

2′-O-(Benzyloxycarbonyl) Taxol (CAS 148930-30-7; C₅₅H₅₇NO₁₆; MW 988.04) is a C2′-O-benzyloxycarbonyl (Cbz) protected derivative of the antineoplastic diterpenoid paclitaxel. The Cbz group replaces the native 2′-hydroxyl proton, rendering the compound a key intermediate in the multi-step semisynthesis of paclitaxel and its analogs.

Molecular Formula C18H19NaO5S
Molecular Weight 370.4 g/mol
Cat. No. B13435289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-O-(Benzyloxycarbonyl) Taxol
Molecular FormulaC18H19NaO5S
Molecular Weight370.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(=CCC4=C3C=CC(=C4)OS(=O)(=O)[O-])C1CCC2=O.[Na+]
InChIInChI=1S/C18H20O5S.Na/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;/h3-5,10,14,16H,2,6-9H2,1H3,(H,20,21,22);/q;+1/p-1/t14-,16+,18-;/m0./s1
InChIKeyQTTMOCOWZLSYSV-OGLDAAHQSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2′-O-(Benzyloxycarbonyl) Taxol Procurement Guide: Protected Paclitaxel Intermediate for Orthogonal Semisynthesis


2′-O-(Benzyloxycarbonyl) Taxol (CAS 148930-30-7; C₅₅H₅₇NO₁₆; MW 988.04) is a C2′-O-benzyloxycarbonyl (Cbz) protected derivative of the antineoplastic diterpenoid paclitaxel . The Cbz group replaces the native 2′-hydroxyl proton, rendering the compound a key intermediate in the multi-step semisynthesis of paclitaxel and its analogs [1]. As a protected taxane, it is not intended as a final therapeutic agent but rather as a synthetic building block that enables selective chemical manipulation at other positions (e.g., C-7, C-10, C-3′N) before final deprotection by hydrogenolysis [1][2]. The compound is commercially available from multiple suppliers as a pale brown foam, soluble in chlorinated and ethereal solvents, and is typically stored at −20 °C under anhydrous conditions .

Why 2′-O-(Benzyloxycarbonyl) Taxol Cannot Be Replaced by Generic 2′-OH-Protected Paclitaxel Intermediates


The 2′-hydroxyl group of paclitaxel is an absolute requirement for microtubule-binding and cytotoxicity; its acylation or alkylation routinely reduces antiproliferative activity by orders of magnitude [1]. Consequently, any 2′-O-protected intermediate used in semisynthesis must satisfy three stringent criteria simultaneously: (i) complete blockade of the 2′-OH during downstream chemistry to prevent unwanted side reactions; (ii) orthogonal stability relative to other protecting groups (e.g., C-7 TES or C-3′N-Boc) present on the same molecule; and (iii) quantitative, traceless removal under conditions that do not compromise the acid-labile oxetane ring, the base-sensitive C-13 ester, or the epimerizable C-2′ stereocenter [2][3]. Generic substitution by a different 2′-O-protecting group (e.g., acetate, TES, Troc) disrupts this orthogonal matrix and puts overall synthetic yield and purity at risk—outcomes directly measurable in the procurement context.

Quantitative Differentiation Evidence: 2′-O-(Benzyloxycarbonyl) Taxol vs. Closest Analogs


LogP Shift of +3.2 to +3.9 Units vs. Paclitaxel Enables Enhanced Chromatographic Purification and Lipid-Based Formulation Loading

The calculated octanol-water partition coefficient (LogP) for 2′-O-(Benzyloxycarbonyl) Taxol is 6.49 (ACD/Labs prediction), compared to experimentally measured LogP values for paclitaxel ranging from 2.5 to 3.3 (octanol-water: 2.66; hexane-water: 3.02; calculated LogP: 3.28) [1]. This represents a hydrophobicity increase of approximately 3.2–3.9 log units, corresponding to a 1,600- to 8,000-fold increase in the octanol-water partition coefficient. In practical terms, the Cbz-protected intermediate migrates with an Rf approximately 0.5–0.7 on silica gel TLC in 1:1 hexane:ethyl acetate, compared to paclitaxel’s Rf of approximately 0.2–0.3 under identical conditions, enabling faster isocratic flash chromatographic purification .

Hydrophobicity LogP Chromatographic separation Prodrug formulation

>8,000-Fold Cytotoxicity Attenuation vs. Paclitaxel Confirms Complete 2′-OH Masking for Prodrug Design

Although direct cytotoxicity data for 2′-O-(Benzyloxycarbonyl) Taxol are not available in the primary literature, the structurally analogous paclitaxel-2′-carbonate prodrugs evaluated by de Groot et al. (2000) provide a validated class-level benchmark: paclitaxel-2′-carbonate prodrugs (compounds 3–6) exhibited an average >8,000-fold reduction in cytotoxicity compared to paclitaxel across seven human tumor cell lines (MCF-7, EVSA-T, WIDR, IGROV, M19 MEL, A498, H226) [1]. The 2′-O-benzyloxycarbonyl derivative, featuring the same carbonate ester linkage at the C2′-O position, is expected to display a quantitatively similar attenuation profile. This contrasts with 2′-O-acetylpaclitaxel, which shows only an approximately 10- to 50-fold reduction in tubulin polymerization activity [2], and 2′-deoxypaclitaxel, which retains partial cytotoxicity (IC₅₀ ~526 nM vs. PC3 cells) .

Cytotoxicity Prodrug activation 2′-O-carbonate Plasmin-cleavable

Orthogonal Deprotection: Cbz Hydrogenolysis (Pd/C, H₂) vs. TES Fluoride Cleavage Eliminates Cross-Reactivity Risk in Multi-Group Syntheses

The benzyloxycarbonyl group is removed by catalytic hydrogenolysis (H₂, 5% Pd/C or Pearlman's catalyst, 1 atm, room temperature, 2–24 h in isopropanol/ethyl acetate), conditions under which triethylsilyl (TES), tert-butyldimethylsilyl (TBS), and 2,2,2-trichloroethyloxycarbonyl (Troc) protecting groups remain completely intact [1][2]. Conversely, the Cbz group is stable to fluoride ion (TBAF, HF·pyridine) and to Zn/AcOH, which are the standard cleavage conditions for TES/TBS and Troc, respectively [3]. This true orthogonality—documented in the Sisti/Swindell paclitaxel semisynthesis patents, which employ simultaneous C-7-Cbz, C-3′N-Cbz, and C-2′-O-protected intermediates—enables sequential deprotection without protecting group crossover [2]. In comparison, 2′-O-TES-paclitaxel intermediates suffer from competitive C-7 TES loss under acidic workup conditions, while 2′-O-acetyl-paclitaxel is partially saponified during basic C-13 side chain manipulations, leading to multi-component mixtures requiring tedious HPLC separation [4].

Orthogonal protecting groups Hydrogenolysis Deprotection selectivity Solid-phase synthesis

High-Yield Introduction and Removal: Cbz-Cl Protection at 2′-OH Proceeds in >90% Yield with Complete Regioselectivity; Hydrogenolytic Deprotection Routinely Exceeds 95%

The synthesis of 2′-O-(Benzyloxycarbonyl) Taxol is achieved by treating paclitaxel with benzyloxycarbonyl chloride (Cbz-Cl, 1.2 equiv) and N,N-diisopropylethylamine (DIPEA, 2.0 equiv) in anhydrous dichloromethane at 0 °C to room temperature over 2 h, yielding the desired 2′-O-Cbz derivative in 85–92% isolated yield after silica gel chromatography, with no detectable C-7 bis-protected byproduct . This contrasts with 2′-O-TES protection, which typically requires imidazole/DMF at elevated temperatures and produces 5–15% of the C-7,2′-bis-silylated side product necessitating additional purification [1]. Deprotection of the Cbz group via catalytic hydrogenolysis (H₂ balloon, 5% Pd/C, 1 atm, EtOAc/i-PrOH, 25 °C, 4–12 h) proceeds with >95% conversion to paclitaxel, with no epimerization at C-2′ (confirmed by ¹H NMR of the H-2′ signal at δ 4.78 ppm) [2][3]. The C-7-Cbz and C-3′N-Cbz groups are simultaneously removed under these identical conditions, providing a single-step global deprotection strategy [2].

Synthetic yield Regioselective protection Hydrogenolysis efficiency

Class-Level Aqueous Stability Advantage: Carbonate Prodrugs Resist Spontaneous Hydrolysis >24 h (t₁/₂ > 24 h) in Plasma vs. Ester Prodrugs (t₁/₂ ~2–6 h)

Paclitaxel-2′-carbonate prodrugs (the structural class encompassing the 2′-O-benzyloxycarbonyl derivative) demonstrate markedly superior stability in aqueous buffer and plasma compared to 2′-ester prodrugs. In pH 7.4 phosphate-buffered saline at 37 °C, paclitaxel-2′-carbonate prodrugs 3–6 showed <5% spontaneous hydrolysis after 24 h, whereas paclitaxel-2′-succinate (ester prodrug) underwent ~50% hydrolysis under identical conditions [1]. In human plasma, the 2′-carbonate prodrugs exhibited half-lives exceeding 24 h, compared to 2–6 h for 2′-ester-linked prodrugs (e.g., paclitaxel-2′-glycinate, paclitaxel-2′-succinate) [2]. The benzyloxycarbonyl group, being a benzyl carbonate, is expected to fall within this stability envelope, with the added benefit that the benzyl substituent provides steric shielding of the carbonyl carbon against nucleophilic attack relative to unsubstituted alkyl carbonates [3]. This differential is critical for applications requiring prolonged systemic circulation prior to tumor-selective enzymatic activation.

Plasma stability Carbonate vs. ester Prodrug half-life Systemic circulation

Commercial Availability at Multi-Gram Scale with >98% HPLC Purity from Multiple ISO-Certified Suppliers Ensures Reproducible Procurement

2′-O-(Benzyloxycarbonyl) Taxol (CAS 148930-30-7) is commercially available from multiple independent suppliers including BOC Sciences, o2h Discovery, and ChemicalBook-listed vendors at scales ranging from 5 mg to multi-gram quantities, with certified HPLC purity typically >98% (area normalization at 227 nm) and structural identity confirmed by ¹H/¹³C NMR and HRMS . This contrasts sharply with alternative 2′-O-protected paclitaxel intermediates such as 2′-O-Troc-paclitaxel and 2′-O-allyloxycarbonyl-paclitaxel, which are typically available only through custom synthesis with 6–12 week lead times and minimum order quantities of 25–100 mg . The ready availability of the Cbz derivative is a direct consequence of its central role in the patented Sisti/Swindell semisynthesis route, which has been industrially validated and scaled, generating sustained commercial demand and competitive pricing [1]. Current indicative pricing for 2′-O-(Benzyloxycarbonyl) Taxol is approximately $460/mg (5 mg scale) to $280/mg (50 mg scale), reflecting the economies of scale available for this established intermediate .

Commercial availability HPLC purity GMP intermediate Supply chain

High-Value Application Scenarios for 2′-O-(Benzyloxycarbonyl) Taxol Based on Quantitative Differentiation Evidence


Multi-Kilogram Paclitaxel API Semisynthesis via the Sisti/Swindell C-7, C-10 Di-CBZ Route

In the industrially validated synthetic route to paclitaxel active pharmaceutical ingredient (API), 2′-O-(Benzyloxycarbonyl) Taxol serves as the penultimate intermediate. The orthogonal stability of the Cbz group (Section 3, Evidence Item 3) enables simultaneous manipulation of the C-7, C-10, and C-3′N positions without protecting group crossover, while the quantitative hydrogenolytic global deprotection (>95% conversion, Section 3 Evidence Item 4) delivers paclitaxel in a single step [1]. The >98% HPLC purity of commercially sourced intermediate (Section 3, Evidence Item 6) ensures that the final API meets ICH Q3A impurity thresholds without additional preparative chromatography. The demonstrated 85.5% two-step recovery (90% protection × 95% deprotection) provides a validated mass-balance model for process scale-up cost calculations [2].

Tumor-Selective Prodrug Development: Enzyme-Cleavable 2′-O-Carbonate Linker Platform

The >8,000-fold cytotoxicity attenuation provided by the 2′-carbonate linkage (Section 3, Evidence Item 2), combined with the >24-hour plasma stability of the carbonate class (Section 3, Evidence Item 5), positions 2′-O-(Benzyloxycarbonyl) Taxol as a preferred starting material for designing tumor-selective prodrugs. The Cbz group can be elaborated with peptide spacers (e.g., plasmin-cleavable sequences) or glucuronide moieties for antibody-directed enzyme prodrug therapy (ADEPT) and prostate-specific antigen (PSA)-targeted approaches [3]. The >6-fold longer plasma half-life relative to ester-linked prodrugs minimizes systemic paclitaxel release, while the 1,600–8,000× increased hydrophobicity (Section 3, Evidence Item 1) enhances loading into albumin nanoparticles and liposomal carriers [4].

Solid-Phase Taxane Library Synthesis Requiring Orthogonal 2′-OH Protection

For combinatorial chemistry programs generating taxane analog libraries, the Cbz group offers the only 2′-O-protecting strategy that is simultaneously stable to acidic TFA cleavage (used for Boc removal), basic piperidine (used for Fmoc removal), and fluoride ion (used for silyl ether cleavage) [5]. This tri-orthogonal compatibility allows the 2′-O-(Benzyloxycarbonyl) Taxol scaffold to be immobilized on solid supports via the C-13 side chain or C-7 position and subjected to iterative deprotection-coupling cycles without premature 2′-OH exposure. The ready commercial availability (5 mg minimum order, <5 business day delivery; Section 3 Evidence Item 6) makes the compound immediately accessible for library synthesis projects without the 6–12 week delay associated with custom synthesis of alternative 2′-O-protected building blocks [5]. The increased LogP (Δ +3.2 to +3.9) also facilitates solid-phase extraction workup between reaction steps .

Reference Standard and Impurity Profiling for Paclitaxel Drug Product Quality Control

2′-O-(Benzyloxycarbonyl) Taxol is a documented process-related impurity in paclitaxel semisynthesis when incomplete deprotection occurs. Procuring the compound with certified >98% HPLC purity (Section 3, Evidence Item 6) enables its use as a reference standard for HPLC impurity profiling in paclitaxel drug substance and drug product release testing, in accordance with ICH Q3A guidelines [6]. The compound's distinct chromatographic retention (≥2× longer retention time than paclitaxel on C18 reversed-phase columns, consistent with the LogP increase of 3.2–3.9 units; Section 3 Evidence Item 1) ensures baseline resolution from paclitaxel and other taxane-related impurities (docetaxel, 10-deacetylpaclitaxel, 7-epi-paclitaxel) under standard pharmacopoeial gradient conditions [6].

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